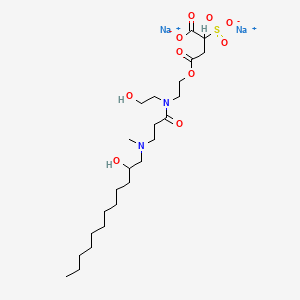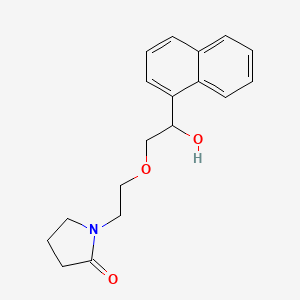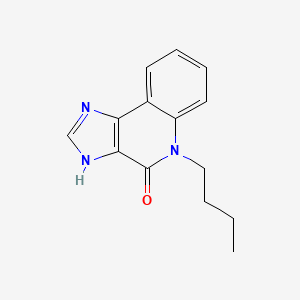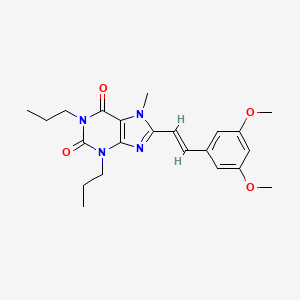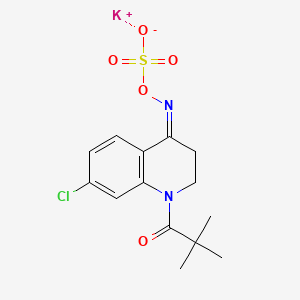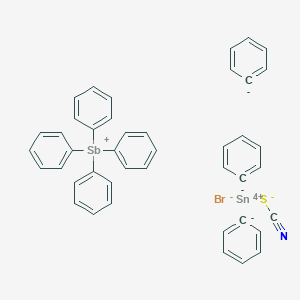
N-Caffeoyl serotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Caffeoyl serotonin is a naturally occurring compound found in various plants, particularly in safflower seeds. It is a derivative of serotonin, a well-known neurotransmitter, and caffeic acid, a phenolic compound. This compound has garnered significant interest due to its potent biological activities, including antioxidative, anti-inflammatory, and anti-tyrosinase properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Caffeoyl serotonin can be synthesized through the reaction of serotonin with caffeic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the two molecules .
Industrial Production Methods: The use of biotechnological approaches, such as engineering Escherichia coli to produce serotonin derivatives, has also been explored .
Chemical Reactions Analysis
Types of Reactions: N-Caffeoyl serotonin undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form dihydrocaffeoyl serotonin.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl serotonin.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationships of serotonin derivatives.
Biology: Exhibits antioxidative and anti-inflammatory properties, making it a potential candidate for studying cellular protection mechanisms.
Mechanism of Action
N-Caffeoyl serotonin exerts its effects through various molecular targets and pathways:
Antioxidative Activity: Scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
α-Glucosidase Inhibition: Binds to the active site of α-glucosidase, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels.
Comparison with Similar Compounds
N-Caffeoyl serotonin is unique among serotonin derivatives due to its potent biological activities. Similar compounds include:
Properties
CAS No. |
928765-97-3 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+ |
InChI Key |
YXKFALZVRFVXFA-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



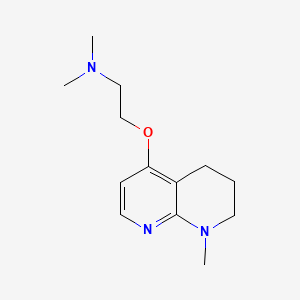
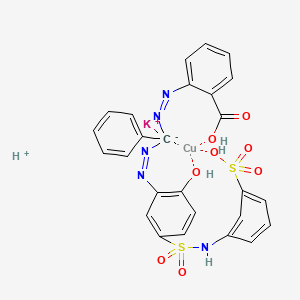
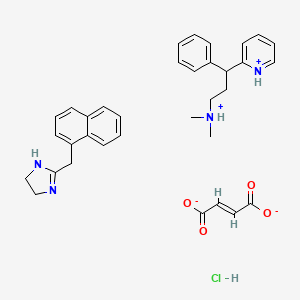

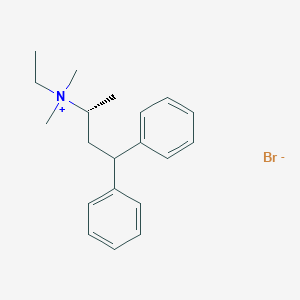
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
